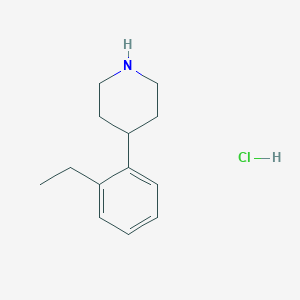

4-(2-Ethylphenyl)piperidine hydrochloride

Description

Significance of the Piperidine (B6355638) Core in Synthetic and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and vital scaffold in the fields of synthetic and medicinal chemistry. researchgate.netencyclopedia.pub Its prevalence stems from a combination of structural and chemical properties that make it an ideal building block for drug design. The piperidine core is a key structural element in numerous pharmaceuticals and naturally occurring alkaloids. encyclopedia.pub

The significance of the piperidine moiety can be attributed to several key factors:

Structural Versatility: The piperidine ring can adopt a stable chair conformation, which allows for precise three-dimensional arrangements of substituents. This stereochemical control is crucial for optimizing interactions with biological targets such as receptors and enzymes.

Physicochemical Properties: The basic nitrogen atom in the piperidine ring is often protonated at physiological pH, which can enhance water solubility and facilitate the formation of salt forms, improving the pharmacokinetic properties of a drug candidate.

Synthetic Accessibility: A vast number of synthetic methodologies have been developed for the construction and functionalization of the piperidine ring, making it a readily accessible building block for chemists. mdpi.com

The piperidine nucleus is a fundamental component in a wide range of therapeutic agents, demonstrating its broad pharmacological importance. researchgate.netpjps.pk

Overview of Substituted Phenylpiperidines as Research Targets

Phenylpiperidines are a specific class of piperidine derivatives where a phenyl group is directly attached to the piperidine ring. wikipedia.orgpainphysicianjournal.com The 4-phenylpiperidine (B165713) scaffold, in particular, is a well-established pharmacophore with a long history in medicinal chemistry. taylorandfrancis.com These compounds have been extensively investigated as research targets due to their significant effects on the central nervous system (CNS). wikipedia.org

The primary research interest in substituted phenylpiperidines has been driven by their interaction with opioid receptors, leading to the development of potent analgesic agents. ontosight.airesearchgate.net Meperidine and fentanyl are classic examples of synthetic opioids built upon the 4-phenylpiperidine framework. painphysicianjournal.comontosight.ai Research in this area focuses on modifying the substituents on both the phenyl and piperidine rings to modulate activity, selectivity, and safety profiles.

Beyond analgesia, the academic and industrial research landscape for substituted phenylpiperidines is diverse and includes:

Dopamine (B1211576) Receptor Ligands: Modifications of the 4-phenylpiperidine structure have yielded compounds that interact with dopamine receptors, making them valuable tools for neuroscience research and potential therapeutics for conditions like Parkinson's disease and schizophrenia. nih.gov

Serotonin (B10506) Reuptake Inhibitors: The antidepressant paroxetine (B1678475) is a notable example of a 4-phenylpiperidine derivative that functions as a selective serotonin reuptake inhibitor (SSRI). wikipedia.org

Antipsychotic Agents: A number of butyrophenone (B1668137) and diphenylbutylpiperidine antipsychotics are also derivatives of 4-phenylpiperidine. wikipedia.org

The following table provides a summary of some well-known phenylpiperidine derivatives and their primary research areas.

| Compound | Substitution Pattern | Primary Research Area/Application |

| Meperidine | N-methyl, 4-phenyl, 4-ethoxycarbonyl | Opioid Analgesic |

| Fentanyl | N-phenethyl, 4-anilino | Potent Opioid Analgesic |

| Paroxetine | 3-phenoxymethyl, 4-(4-fluorophenyl) | Selective Serotonin Reuptake Inhibitor (Antidepressant) |

| Haloperidol | 4-(4-chlorophenyl)-4-hydroxy-N-(4-fluorobenzoyl) | Antipsychotic (Dopamine D2 Receptor Antagonist) |

Specific Academic Relevance of 4-(2-Ethylphenyl)piperidine (B13356943) Hydrochloride

While the broader class of 4-phenylpiperidines is the subject of extensive academic research, literature specifically detailing the synthesis, biological activity, or therapeutic applications of 4-(2-Ethylphenyl)piperidine hydrochloride (CAS Number: 74150-51-9) is limited. scbt.comchemicalbook.comechemi.com Its primary availability appears to be as a research chemical from various commercial suppliers.

The academic relevance of 4-(2-Ethylphenyl)piperidine hydrochloride can be inferred from its chemical structure as a substituted 4-phenylpiperidine. The presence of the 4-phenylpiperidine core suggests its potential as a scaffold for investigating interactions with CNS targets. The ethyl substitution at the ortho-position of the phenyl ring is a specific structural feature that could be explored in structure-activity relationship (SAR) studies.

In the context of academic research, this compound would likely serve as:

A building block or intermediate: For the synthesis of more complex molecules with potential pharmacological activity.

A tool compound: In screening assays to probe the binding requirements of receptors or enzymes.

A starting point for medicinal chemistry campaigns: Where the ethylphenyl moiety could be further modified to optimize biological activity.

The following table outlines the key identifiers for this specific compound.

| Identifier | Value |

| Chemical Name | 4-(2-Ethylphenyl)piperidine hydrochloride |

| CAS Number | 74150-51-9 |

| Molecular Formula | C13H20ClN |

| Molecular Weight | 225.76 g/mol |

Contextualization within Broader Heterocyclic Compound Research

The study of 4-(2-Ethylphenyl)piperidine hydrochloride and other phenylpiperidine derivatives is situated within the larger and highly significant field of heterocyclic chemistry. Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to life and medicinal science.

A vast majority of pharmaceuticals and biologically active natural products contain heterocyclic rings. The piperidine ring is just one example of a nitrogen-containing heterocycle that has proven to be a "privileged structure" in drug discovery. This means that this particular scaffold is capable of binding to a variety of biological targets with high affinity.

Research into heterocyclic compounds like phenylpiperidines contributes to a deeper understanding of:

Molecular Recognition: How small molecules interact with complex biological macromolecules.

Pharmacophore Development: Identifying the key structural features responsible for a compound's biological activity.

Synthetic Methodology: Developing new and efficient ways to construct complex molecular architectures.

Therefore, while a specific compound like 4-(2-Ethylphenyl)piperidine hydrochloride may not yet have a detailed research profile, its existence and availability provide a valuable tool for the ongoing exploration of chemical space within the broader and critically important domain of heterocyclic compound research.

Properties

IUPAC Name |

4-(2-ethylphenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-2-11-5-3-4-6-13(11)12-7-9-14-10-8-12;/h3-6,12,14H,2,7-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDDLQZWHCSSCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Pharmacological Investigations of 4 2 Ethylphenyl Piperidine Analogues

Receptor Binding and Ligand-Target Interaction Studies

The characterization of how 4-(2-ethylphenyl)piperidine (B13356943) analogues interact with various receptors is fundamental to understanding their pharmacological profile. These investigations primarily involve assessing their binding affinities and determining the nature of their activity at these targets.

The affinity of a ligand for a receptor is a measure of how tightly it binds. This is often quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. Studies on piperidine (B6355638) analogues have revealed significant interactions with both serotonin (B10506) and sigma receptors.

For instance, a novel 5-hydroxytryptamine(2A) (5-HT2A) receptor inverse agonist, ACP-103, which contains a piperidine moiety, demonstrated high affinity for the human 5-HT2A receptor, with a mean pKi of 9.3 in membrane preparations and 9.70 in whole cells. nih.gov Its affinity for the 5-HT2C receptor was lower, and it lacked significant affinity for 5-HT2B or dopamine (B1211576) D2 receptors. nih.gov

Piperidine derivatives have also been extensively studied for their affinity to sigma receptors (σR), which are implicated in a variety of cellular functions and are considered promising targets for neurological disorders. unict.it Research has shown that piperidine-based compounds can exhibit high affinity for both sigma-1 (σ1R) and sigma-2 (σ2R) receptor subtypes. For example, certain phenoxyalkylpiperidines have shown high affinity for the σ1 receptor, with Ki values in the subnanomolar to low nanomolar range (e.g., Ki = 0.89–1.49 nM for N-[(4-methoxyphenoxy)ethyl]piperidines). uniba.it The substitution on the piperidine ring, such as a 4-methyl group, has been found to be optimal for interaction with the σ1 subtype. uniba.it

In a separate study, a series of piperidine derivatives were synthesized and evaluated for their dual-targeting ability for histamine H3 and sigma-1 receptors. acs.org One compound, a 4-pyridylpiperidine derivative, showed a Ki value of 4.5 nM for the σ1 receptor. acs.org Another screening campaign identified a piperidine-based compound with a very high affinity for the S1R, showing a Ki value of 3.2 nM. nih.gov

| Compound Class | Specific Analogue Example | σ1 Receptor Ki (nM) |

|---|---|---|

| N-[(4-methoxyphenoxy)ethyl]piperidines | 1b, (R)-2b, (S)-2b | 0.89–1.49 uniba.it |

| 4-pyridylpiperidine derivatives | Compound 12 | 4.5 acs.org |

| Piperidine-based screening compound | Compound 1 | 3.2 nih.gov |

Competitive binding assays are a common in vitro method used to determine the affinity of a test compound for a receptor. The principle of this assay involves a competition between a labeled ligand (typically a radioligand with known high affinity for the receptor) and an unlabeled test compound for a limited number of receptor binding sites.

The assay is typically performed using cell membranes or tissue homogenates that are rich in the receptor of interest. For sigma receptor binding assays, for example, liver homogenates from rats can be utilized. nih.gov A constant concentration of a radioligand, such as 3H-pentazocine for the σ1 receptor, is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (the piperidine analogue). nih.gov

After an incubation period to allow the binding to reach equilibrium, the bound and free radioligand are separated. The amount of bound radioactivity is then measured. As the concentration of the test compound increases, it displaces more of the radioligand from the receptor, leading to a decrease in the measured radioactivity. The data are then plotted as the percentage of specific binding versus the concentration of the test compound. From this competition curve, the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Beyond determining binding affinity, it is crucial to characterize the functional activity of a compound at a receptor. A compound can be an agonist, which activates the receptor to produce a biological response, or an antagonist, which blocks the receptor and prevents its activation by an agonist. Some compounds, known as inverse agonists, can reduce the basal activity of a receptor.

For piperidine analogues, functional assays have been employed to determine their activity. For example, the piperidine derivative ACP-103 was identified as a potent inverse agonist at the 5-HT2A receptor using a cell-based functional assay known as Receptor Selection and Amplification Technology (R-SAT). nih.gov

In the context of sigma receptors, the functional activity of a ligand can be determined by observing its effect on the binding of other known ligands. For instance, a functional assay for the S1R can involve assessing the Ki ratio of the test compound in the absence and presence of phenytoin. nih.gov A molecule is typically defined as an S1R agonist if the Ki ratio without/with phenytoin is greater than 1, and an antagonist if the ratio is less than or equal to 1. nih.gov One study found that a promising piperidine-based compound acted as an S1R agonist in such a functional assay. nih.gov In contrast, some N-benzylpiperidine derivatives have been identified as S1R antagonists. unict.it

Enzyme Inhibition Profiling and Mechanistic Characterization

Investigations into the effects of 4-(2-ethylphenyl)piperidine analogues on enzyme activity are another critical area of pharmacological research. This profiling helps to identify potential therapeutic applications and understand the broader biological effects of these compounds.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. ijpsi.org Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.govnih.gov The piperidine scaffold is a component of established AChE inhibitors like donepezil, making piperidine analogues a subject of interest for their cholinesterase inhibitory potential. nih.govmui.ac.ir

The inhibitory activity of these compounds is typically evaluated using the Ellman's method, a spectrophotometric assay. ijpsi.org The potency of inhibition is expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Studies on various piperidine derivatives have shown a range of inhibitory activities against both AChE and BChE. For example, one study synthesized a series of N-substituted piperidine derivatives and found that some compounds exhibited good enzyme inhibitory activity. ijpsi.org In another study, phthalimide-based analogues containing a piperidine ring were synthesized and evaluated as potential AChE inhibitors, with one derivative showing an IC50 of 16.42 ± 1.07 µM. nih.gov However, this was less potent than the reference drug donepezil (IC50 = 0.41 ± 0.09 µM). nih.govresearchgate.net

Research has also explored dual inhibitors that can target both AChE and BChE. mdpi.com Some novel 4-phenethyl-1-propargylpiperidine derivatives have been synthesized as dual inhibitors of BChE and monoamine oxidase B, another enzyme implicated in neurodegeneration. nih.gov One such compound exhibited a low micromolar inhibition of human BChE with an IC50 of 8.5 µM. nih.gov

| Compound Class | Target Enzyme | IC50 (µM) |

|---|---|---|

| Phthalimide-based piperidine analogue | Acetylcholinesterase (AChE) | 16.42 ± 1.07 nih.gov |

| 4-phenethyl-1-propargylpiperidine analogue | Butyrylcholinesterase (BChE) | 8.5 nih.gov |

| Donepezil (Reference) | Acetylcholinesterase (AChE) | 0.41 ± 0.09 nih.govresearchgate.net |

Farnesyltransferase (FTase) is an enzyme that plays a crucial role in post-translational modification of proteins, including the Ras protein family, which is involved in cell growth and proliferation signaling pathways. medchemexpress.comrsc.org The inhibition of FTase has been explored as a potential anti-cancer strategy. nih.gov

The piperidine structure is among the various chemical skeletons that have been developed as farnesyltransferase inhibitors (FTIs). nih.govnih.gov FTIs work by blocking the farnesylation of proteins like Ras, preventing their localization to the cell membrane and subsequent activation. nih.gov This can ultimately lead to an arrest in cell growth. nih.gov

Several potent FTIs have been developed, some of which are piperidine analogues. nih.gov For example, Tipifarnib is a potent inhibitor of farnesyltransferase with an IC50 of 0.86 nM. medchemexpress.com Lonafarnib is another potent, orally active FTI that inhibits H-ras, K-ras, and N-ras with IC50 values of 1.9 nM, 5.2 nM, and 2.8 nM, respectively. medchemexpress.com While these specific compounds are not direct analogues of 4-(2-ethylphenyl)piperidine, their development highlights the potential of the broader piperidine class of compounds to serve as a scaffold for the design of effective farnesyltransferase inhibitors.

Inhibition Kinetics and Mode of Enzyme Interaction

The 4-phenylpiperidine (B165713) scaffold is a key pharmacophore in numerous biologically active compounds, and its derivatives are known to interact with various enzymes. The mode of enzyme inhibition by these analogues can be competitive, non-competitive, uncompetitive, or mixed, depending on the specific enzyme and the structural features of the inhibitor.

Competitive Inhibition: In this mode, the inhibitor molecule competes with the substrate for binding to the active site of the enzyme. An increase in substrate concentration can overcome the inhibition. For some enzyme systems, 4-phenylpiperidine analogues have been suggested to act as competitive inhibitors.

Non-competitive Inhibition: Here, the inhibitor binds to a site on the enzyme different from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic activity. This type of inhibition is not reversible by increasing the substrate concentration.

Mixed Inhibition: This is a combination of competitive and non-competitive inhibition where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities.

The determination of the inhibition type and the inhibition constant (Kᵢ) is crucial for understanding the potency and mechanism of action of these compounds. This is typically achieved through kinetic studies that measure the rate of the enzymatic reaction at various substrate and inhibitor concentrations, followed by analysis using methods like Lineweaver-Burk plots.

Table 1: Hypothetical Enzyme Inhibition Data for a 4-Phenylpiperidine Analogue

| Inhibitor Concentration (µM) | Apparent Kₘ (mM) | Apparent Vₘₐₓ (µmol/min) |

|---|---|---|

| 0 | 5.0 | 100 |

| 10 | 7.5 | 100 |

| 20 | 10.0 | 100 |

This table illustrates a hypothetical competitive inhibition pattern where the apparent Kₘ increases with inhibitor concentration while Vₘₐₓ remains unchanged.

Modulation of Intracellular Signaling Pathways in Cellular Models

Derivatives of 4-phenylpiperidine have been investigated for their effects on cell proliferation and their ability to induce apoptosis (programmed cell death) in various cancer cell lines. The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound that inhibits cell growth by 50%. nih.gov Studies on related piperidine derivatives have shown potent cytotoxic effects against various cancer cell lines. researchgate.netresearchgate.net

The induction of apoptosis is a key mechanism for many anticancer agents. It can be assessed by various methods, including flow cytometry to detect changes in the cell membrane, and assays to measure the activity of caspases, which are key enzymes in the apoptotic pathway. For instance, some piperine-loaded nanoparticles have been shown to inhibit the growth of triple-negative breast cancer cells and induce apoptosis. nih.gov

Table 2: Antiproliferative Activity of Representative Piperidine Analogues in Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Analogue A | Jurkat (Leukemia) | 5.5 | researchgate.net |

| Analogue B | THP-1 (Leukemia) | 6.2 | researchgate.net |

| Analogue C | HTB-26 (Breast Cancer) | 15.0 | researchgate.net |

The cellular effects of 4-phenylpiperidine analogues are often mediated by their modulation of specific intracellular signaling pathways that regulate cell survival, proliferation, and death.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. nih.gov Some piperidine-containing compounds have been shown to inhibit the NF-κB signaling pathway, which can contribute to their anti-inflammatory and anticancer properties. nih.govmdpi.com For example, a curcumin analog containing a piperidone structure was found to be a potent inhibitor of NF-κB activity. nih.gov

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. nih.govamegroups.org Inhibition of this pathway can lead to decreased cell viability and induction of apoptosis. researchgate.netresearchgate.net Studies on various compounds have demonstrated that targeting the PI3K/Akt pathway can be an effective anti-cancer strategy. scilit.com

Caspase Cascades: Caspases are a family of proteases that are central to the execution of apoptosis. The activation of initiator caspases (e.g., caspase-8, caspase-9) triggers a cascade of activation of executioner caspases (e.g., caspase-3, caspase-7), leading to the dismantling of the cell. nih.gov The ability of a compound to activate this cascade is a hallmark of its apoptosis-inducing potential.

The cell cycle is a tightly regulated process that governs cell division. Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death. The cell cycle is divided into four phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Checkpoints exist between these phases to ensure the fidelity of cell division.

Studies on various piperidine derivatives have shown that they can induce cell cycle arrest at different phases. For example, some compounds have been found to cause an accumulation of cells in the G2/M phase, preventing them from entering mitosis. medsci.orgresearchgate.netnih.gov This arrest is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Table 3: Effect of a Hypothetical 4-Phenylpiperidine Analogue on Cell Cycle Distribution

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|---|

| Control | 65 | 20 | 15 |

Characterization of Transporter Modulation Activity in vitro (e.g., Monoamine Transporters)

4-Phenylpiperidine derivatives are well-known for their interaction with monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft. nih.gov By inhibiting these transporters, these compounds can increase the concentration of monoamines in the synapse, leading to various pharmacological effects.

The affinity of a compound for these transporters is typically determined through radioligand binding assays, where the compound's ability to displace a known radiolabeled ligand from the transporter is measured. The half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) is then determined. A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines were found to have a high affinity for the dopamine transporter. nih.gov

Table 4: Monoamine Transporter Binding Affinities of a Representative Piperidine Analogue

| Transporter | Kᵢ (nM) |

|---|---|

| Dopamine Transporter (DAT) | 15 |

| Norepinephrine Transporter (NET) | 150 |

Comparative Pharmacological Evaluation with Reference Compounds and Analogues

The pharmacological profile of a new compound is often evaluated by comparing its activity with that of well-characterized reference compounds and other structural analogues. This comparative analysis helps to establish structure-activity relationships (SAR) and to identify compounds with improved potency, selectivity, or other desirable properties.

For instance, the analgesic potency of 4-phenylpiperidine derivatives is often compared to that of morphine or fentanyl. tandfonline.compainphysicianjournal.com Fentanyl, a 4-anilidopiperidine derivative, is significantly more potent than morphine. researchgate.net Similarly, the activity of new monoamine transporter inhibitors is compared to established drugs like cocaine or GBR 12909. researchgate.net These comparisons are essential for the rational design and development of new therapeutic agents.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to predict the fundamental properties of a molecule based on the principles of quantum mechanics. These studies offer a detailed understanding of the molecule's geometry, electronic landscape, and vibrational modes.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. nih.govscirp.org For 4-(2-Ethylphenyl)piperidine (B13356943) hydrochloride, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are performed to determine its most stable three-dimensional geometry by optimizing bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

These calculations also yield theoretical vibrational frequencies. The computed frequencies for different functional groups can be correlated with experimental data from FT-IR and FT-Raman spectroscopy, allowing for a precise assignment of vibrational modes and confirming the molecular structure. nih.govresearchgate.net

Table 1: Representative Data from a DFT-Based Geometrical and Vibrational Analysis of 4-(2-Ethylphenyl)piperidine hydrochloride

| Parameter | Description | Predicted Information |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C-H). | Provides the optimized 3D structure of the molecule. |

| Bond Angles | The angle formed between three connected atoms (e.g., C-N-C in the piperidine (B6355638) ring). | Defines the molecule's shape and steric arrangement. |

| Dihedral Angles | The angle between two planes, each defined by three atoms. | Describes the conformation of the ethyl group relative to the phenyl ring and the piperidine orientation. |

| Vibrational Frequencies | Frequencies at which different parts of the molecule vibrate (e.g., N-H stretch, C-H aromatic stretch). | Correlates with peaks in experimental IR and Raman spectra for structural confirmation. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability. nih.gov

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small energy gap suggests the molecule is more reactive and polarizable. nih.gov For 4-(2-Ethylphenyl)piperidine hydrochloride, the electron-rich ethylphenyl ring would be a primary contributor to the HOMO, while the LUMO would likely be distributed across the molecule. This analysis helps in predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance for 4-(2-Ethylphenyl)piperidine hydrochloride |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. A larger gap suggests higher stability. |

| Ionization Potential (I) | -EHOMO | Represents the energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Represents the energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. mdpi.com |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness; indicates high polarizability and reactivity. mdpi.com |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the ability of the molecule to accept electrons. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization and hyperconjugative interactions by analyzing the interactions between filled (donor) and vacant (acceptor) orbitals. wisc.edunih.gov The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their strength. researchgate.net

Table 3: Hypothetical NBO Analysis of Key Intramolecular Interactions in 4-(2-Ethylphenyl)piperidine

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| π(Car-Car) | π*(Car-Car) | π → π* (Aromatic ring delocalization) | High |

| σ(C-H) | σ*(C-C) | σ → σ* (Hyperconjugation within the ethyl/piperidine group) | Moderate |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. chemrxiv.org It helps to identify the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic interactions. rsc.org The MEP surface is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential (electron-rich), attractive to electrophiles.

Blue: Regions of most positive electrostatic potential (electron-poor), attractive to nucleophiles.

Green/Yellow: Regions of intermediate or near-zero potential. youtube.com

For 4-(2-Ethylphenyl)piperidine hydrochloride, the MEP map would show a strong positive potential (blue) around the protonated amine group (-NH₂⁺-) of the piperidine ring, indicating this is a primary site for interaction with nucleophiles or hydrogen bond acceptors. The π-system of the ethylphenyl ring would likely exhibit a negative potential (yellow to red), making it a potential site for electrophilic interactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of a ligand when it interacts with the active site of a receptor, such as a protein or enzyme. nih.govnih.gov This technique is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. hilarispublisher.com

For 4-(2-Ethylphenyl)piperidine hydrochloride, molecular docking simulations would be performed against relevant biological targets to predict its binding mode and affinity. The simulation places the ligand in various conformations within the receptor's binding pocket and calculates a "docking score," which estimates the free energy of binding. A lower score typically indicates a more favorable and stable interaction.

The analysis of the docked pose reveals key molecular interactions responsible for binding, such as:

Hydrogen Bonds: The protonated nitrogen of the piperidine ring is a strong hydrogen bond donor.

Hydrophobic Interactions: The ethylphenyl group can form favorable interactions with nonpolar amino acid residues in the active site.

π-Cation Interactions: The positively charged piperidine ring can interact with the π-electron clouds of aromatic amino acid residues like tryptophan or tyrosine. nih.gov

These simulations provide a rational basis for the molecule's potential biological activity and can guide the design of more potent analogues. researchgate.net

Table 4: Illustrative Molecular Docking Results for 4-(2-Ethylphenyl)piperidine hydrochloride with a Hypothetical Receptor

| Parameter | Description |

|---|---|

| Binding Affinity (kcal/mol) | An estimation of the binding free energy; more negative values indicate stronger binding. |

| Interacting Residues | Specific amino acids in the receptor's active site that form contacts with the ligand. |

| Hydrogen Bonds | Identifies specific donor-acceptor pairs (e.g., Piperidine N-H···O=C of Aspartate). |

| Hydrophobic Contacts | Lists residues interacting with the ethylphenyl moiety (e.g., Leucine (B10760876), Valine, Phenylalanine). |

| π-Cation Interactions | Details interactions between the piperidinium (B107235) cation and aromatic residues (e.g., Tyrosine, Tryptophan). |

Identification of Key Interacting Residues and Binding Site Characteristics

Molecular docking and other computational methods are employed to predict the binding orientation of a ligand within the active site of a biological target, such as a receptor or enzyme. This allows for the identification of key amino acid residues that are crucial for binding and the characterization of the binding pocket's features. While specific docking studies for 4-(2-Ethylphenyl)piperidine hydrochloride are not extensively detailed in publicly available literature, analysis of related piperidine-containing ligands allows for the prediction of likely interaction patterns. nih.govnih.gov

The binding of 4-(2-Ethylphenyl)piperidine hydrochloride to a target protein would likely be governed by a combination of interactions:

Cation-π Interactions: The protonated nitrogen atom in the piperidine ring is a key feature. It can form strong cation-π interactions with the aromatic side chains of amino acid residues like tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe). nih.govnih.gov

Hydrophobic Interactions: The 2-ethylphenyl group provides a significant hydrophobic moiety. This part of the molecule is expected to fit into a hydrophobic pocket within the binding site, forming van der Waals interactions with nonpolar residues such as leucine (Leu), isoleucine (Ile), valine (Val), and methionine (Met). nih.gov The specific orientation of the ethyl group relative to the phenyl ring can influence the precise fit within this pocket.

Hydrogen Bonding: While the primary amine is protonated, other potential hydrogen bond acceptor or donor groups, if present on the target's binding site, could interact with the N-H group of the piperidine ring.

Computational studies on similar ligands interacting with targets like sigma receptors have shown that hydrophobic residues often line the primary binding region, stabilizing the ligand through van der Waals forces. nih.gov The protonated nitrogen typically forms a critical anchor point within the active site. nih.gov

| Molecular Moiety | Potential Interaction Type | Likely Interacting Amino Acid Residues | Binding Site Characteristic |

|---|---|---|---|

| Protonated Piperidine Nitrogen | Cation-π, Ionic Bonding | Tryptophan (Trp), Tyrosine (Tyr), Phenylalanine (Phe), Aspartic Acid (Asp), Glutamic Acid (Glu) | Aromatic/Anionic pocket |

| Ethylphenyl Group | Hydrophobic, van der Waals | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala), Methionine (Met) | Hydrophobic sub-pocket |

| Piperidine Ring (CH2 groups) | Hydrophobic | General nonpolar residues | Conformationally constrained space |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its target over time. mdpi.com These simulations are crucial for understanding the flexibility of 4-(2-Ethylphenyl)piperidine hydrochloride and the stability of its binding to a target protein. nih.gov

Conformational Analysis: The piperidine ring is known to exist predominantly in a chair conformation to minimize steric strain. asianpubs.org For a 4-substituted piperidine like the title compound, the 2-ethylphenyl group can adopt either an axial or an equatorial position. Molecular mechanics calculations and NMR studies on similar 4-substituted piperidinium salts have shown that protonation of the nitrogen can stabilize the axial conformer due to electrostatic interactions. nih.gov MD simulations can quantify the energetic landscape of these conformations, predicting the most stable arrangements and the flexibility of the ethylphenyl substituent. The rotational freedom around the bond connecting the phenyl and piperidine rings is a key dynamic feature that can be explored.

Binding Dynamics: When docked into a receptor, MD simulations can assess the stability of the predicted binding pose. mdpi.com Key metrics such as the root mean square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over the simulation time suggests a stable binding mode. nih.gov Furthermore, MD can reveal transient interactions not identified in static docking, providing a more complete picture of the binding event and helping to calculate binding free energies more accurately. nih.govresearchgate.net

| Property | Description | Significance for 4-(2-Ethylphenyl)piperidine hydrochloride |

|---|---|---|

| Piperidine Ring Conformation | Analysis of chair, boat, and twist-boat conformations. | Primarily expected to be in a chair conformation. asianpubs.org |

| Substituent Orientation | Preference for the 2-ethylphenyl group to be in an axial or equatorial position. | Protonation may influence the axial/equatorial equilibrium. nih.gov |

| Binding Pose Stability (RMSD) | Measures the deviation of the ligand's position from its initial docked pose over time. | Low and stable RMSD indicates a stable interaction with the target. nih.gov |

| Interaction Persistence | Tracks the duration and frequency of specific interactions (e.g., hydrogen bonds, hydrophobic contacts). | Identifies the most critical and stable interactions for binding affinity. |

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening and virtual library design are powerful computational strategies to discover novel compounds with desired biological activity. researchgate.net Starting with a known scaffold like 4-(2-Ethylphenyl)piperidine, these methods allow for the rapid evaluation of thousands of potential derivatives without the need for immediate chemical synthesis. researchgate.net

Virtual Library Design: A virtual library can be designed based on the 4-(2-Ethylphenyl)piperidine core. enamine.net This involves systematically modifying different parts of the molecule. For example:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) at different positions on the phenyl ring to probe for additional interactions or to modulate electronic properties.

Modification of the Ethyl Group: Altering the length or branching of the alkyl chain to optimize the fit within a hydrophobic pocket.

Substitution on the Piperidine Ring: Adding substituents to other positions on the piperidine ring to explore new interaction vectors or to alter the compound's conformation.

In Silico Screening: Once the virtual library is generated, these novel analogues are computationally screened against a specific biological target using high-throughput docking. The goal is to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing. nih.gov The screening process filters compounds based on their predicted binding affinity (docking score), binding mode, and other desirable properties like drug-likeness. mdpi.com This approach accelerates the hit-to-lead optimization process significantly. drugdesign.org

Cheminformatics Approaches for Property Prediction and Data Mining

Cheminformatics combines computer and information science to analyze large datasets of chemical compounds. These approaches are widely used to predict the physicochemical and pharmacokinetic properties of molecules like 4-(2-Ethylphenyl)piperidine hydrochloride, as well as to mine data for structure-activity relationships. clinmedkaz.org

Property Prediction: Various computational models can predict key drug-like properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). mdpi.comnih.gov

Physicochemical Properties: Parameters such as lipophilicity (logP), aqueous solubility (logS), molecular weight, and polar surface area are calculated. These are fundamental to a compound's ability to be absorbed and distributed in the body. mdpi.com

Pharmacokinetic (ADME) Properties: Models can predict outcomes like gastrointestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.gov

Data Mining and QSAR: Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a dataset of piperidine derivatives with known activities, a QSAR model can be built to predict the activity of new, untested analogues, such as those designed in a virtual library. researchgate.net These models identify key molecular descriptors (e.g., electronic, steric, or hydrophobic features) that are critical for activity, providing valuable insights for rational drug design.

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| Molecular Weight | ~227.77 g/mol (as hydrochloride) | Falls within typical range for drug-like molecules. |

| logP (Lipophilicity) | Moderately lipophilic | Influences solubility, absorption, and membrane permeability. mdpi.com |

| Aqueous Solubility (logS) | Low to moderate | Hydrochloride salt form generally improves water solubility. mdpi.com |

| Blood-Brain Barrier (BBB) Penetration | Predicted to cross | Relevant for compounds targeting the central nervous system. |

| GI Absorption | High | Indicates potential for oral bioavailability. |

Note: The values in Table 3 are representative predictions based on the general characteristics of similar chemical structures and are intended for illustrative purposes.

Advanced Analytical and Spectroscopic Characterization for Research Applications

Spectroscopic Methods for Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of 4-(2-Ethylphenyl)piperidine (B13356943) hydrochloride. In a typical electron ionization (EI) mass spectrum, the molecule is expected to exhibit a molecular ion peak ([M]⁺) corresponding to the free base, 4-(2-Ethylphenyl)piperidine. The high-resolution mass of this ion can be used to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum provides a veritable fingerprint of the molecule, offering insights into its structural components. For 4-(2-Ethylphenyl)piperidine, characteristic fragmentation pathways are anticipated based on the known behavior of piperidine (B6355638) and substituted benzene (B151609) rings. nih.govwvu.edu Cleavage of the bond between the piperidine ring and the ethylphenyl group would be a prominent fragmentation pathway. The piperidine ring itself can undergo ring opening and subsequent fragmentation. The ethylphenyl moiety can also produce characteristic fragments.

Expected Fragmentation of 4-(2-Ethylphenyl)piperidine:

| Fragment Ion | Proposed Structure | m/z (nominal) |

| [C₁₃H₁₉N]⁺ | Molecular Ion (free base) | 189 |

| [C₁₂H₁₆N]⁺ | Loss of a methyl radical | 174 |

| [C₈H₉]⁺ | Tropylium ion (from ethylphenyl group) | 105 |

| [C₅H₁₀N]⁺ | Piperidinyl cation | 84 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

This table is illustrative and based on general fragmentation principles of similar compounds.

Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can provide even more detailed structural information. nih.gov By selecting the protonated molecule [M+H]⁺ as the precursor ion, collision-induced dissociation (CID) experiments can be performed to systematically break down the molecule and map its connectivity.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification and Electronic Transitions

UV-Vis spectrophotometry is a versatile technique used for both quantitative analysis and for probing the electronic transitions within a molecule. ijpra.com The chromophore in 4-(2-Ethylphenyl)piperidine hydrochloride is the substituted benzene ring. The piperidine ring, being saturated, does not absorb significantly in the UV-Vis region. The absorption spectrum is therefore expected to be characteristic of a substituted benzene derivative.

The ethylphenyl group will exhibit characteristic absorption bands in the UV region, typically around 200-300 nm. The exact position of the maximum absorbance (λmax) and the molar absorptivity (ε) are influenced by the solvent used. This technique is particularly useful for quantifying the concentration of the compound in solution, following the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample. ijpra.com

For research applications, a validated UV-Vis spectrophotometric method can be used for routine purity checks and concentration determinations in various experimental setups. The development of such a method would involve selecting an appropriate solvent, determining the λmax, and establishing a calibration curve over a relevant concentration range.

Typical UV Absorption Data for Phenyl-containing Compounds:

| Compound Type | Typical λmax (nm) | Notes |

| Benzene | ~254 | Exhibits fine structure |

| Alkyl-substituted benzene | ~260-270 | Slight red shift compared to benzene |

This table provides general ranges; specific values for 4-(2-Ethylphenyl)piperidine hydrochloride would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for unequivocally determining the three-dimensional structure of a crystalline solid. nih.govnih.gov This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For 4-(2-Ethylphenyl)piperidine hydrochloride, single-crystal X-ray diffraction would reveal the chair conformation of the piperidine ring, the orientation of the ethylphenyl substituent, and the interactions of the hydrochloride ion with the protonated piperidine nitrogen.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For 4-(2-Ethylphenyl)piperidine hydrochloride (C₁₃H₂₀ClN), this analysis provides experimental verification of its empirical and molecular formula. The experimentally determined percentages of carbon, hydrogen, chlorine, and nitrogen are compared with the theoretically calculated values. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Theoretical Elemental Composition of C₁₃H₂₀ClN:

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 13 | 156.143 | 69.16% |

| Hydrogen | H | 1.008 | 20 | 20.160 | 8.93% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.71% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.20% |

| Total | 225.763 | 100.00% |

Method Validation Protocols for Research-Grade Analytical Assays

To ensure the reliability and accuracy of analytical data generated for 4-(2-Ethylphenyl)piperidine hydrochloride in a research setting, the analytical methods themselves must be validated. nih.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The key parameters for method validation typically include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) and can be evaluated at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By adhering to these validation protocols, researchers can have a high degree of confidence in the quality and integrity of the analytical data for 4-(2-Ethylphenyl)piperidine hydrochloride.

Future Research Trajectories and Academic Applications of 4 2 Ethylphenyl Piperidine Hydrochloride

Exploration of Undiscovered Synthetic Routes and Green Chemistry Approaches

The synthesis of 4-arylpiperidines, including 4-(2-Ethylphenyl)piperidine (B13356943) hydrochloride, has traditionally relied on established organic chemistry reactions. However, the future of its synthesis lies in the exploration of more efficient, sustainable, and novel methodologies. A significant area of focus is the development of "green" synthetic routes that minimize environmental impact by reducing waste, using less hazardous reagents, and improving energy efficiency.

One promising avenue is the application of biocatalysis . Enzymes, such as lipases and transaminases, offer high stereo- and regioselectivity under mild reaction conditions, potentially leading to purer products and fewer side reactions. For instance, the use of immobilized Candida antarctica lipase (B570770) B (CALB) has been successful in the synthesis of other piperidine (B6355638) derivatives and could be adapted for the production of 4-(2-Ethylphenyl)piperidine. researchgate.net Furthermore, combining biocatalysis with organocatalysis in cascade reactions presents an innovative approach to construct complex chiral piperidine structures. nih.gov

Catalytic methods also hold immense potential for undiscovered synthetic routes. Palladium/copper(I)-cocatalyzed Negishi coupling and rhodium-catalyzed asymmetric reductive Heck reactions have been effectively used for the synthesis of 4-arylpiperidines and could be optimized for the specific synthesis of the 2-ethylphenyl derivative. benthamscience.comschrodinger.com These methods often offer high yields and functional group tolerance. Additionally, exploring novel catalytic systems, such as those based on earth-abundant metals, would align with the principles of green chemistry.

Moreover, the development of multicomponent reactions (MCRs) offers a powerful strategy for the one-pot synthesis of complex piperidine structures from simple starting materials, thereby increasing efficiency and reducing waste. nih.gov Investigating novel MCRs for the synthesis of 4-(2-Ethylphenyl)piperidine hydrochloride could significantly streamline its production. The use of alternative energy sources like microwave irradiation can also accelerate reaction times and improve yields in piperidine synthesis. researchgate.net

| Synthetic Approach | Key Advantages | Potential Application for 4-(2-Ethylphenyl)piperidine Hydrochloride |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly | Enantioselective synthesis of specific stereoisomers. |

| Catalytic Methods | High yields, functional group tolerance | Efficient formation of the aryl-piperidine bond. |

| Multicomponent Reactions | One-pot synthesis, increased efficiency, reduced waste | Rapid assembly of the core piperidine structure. |

| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields | Faster and more efficient synthesis. |

Identification of Novel Molecular and Cellular Biological Targets in vitro

The 4-arylpiperidine scaffold is a well-established pharmacophore present in numerous biologically active compounds, suggesting that 4-(2-Ethylphenyl)piperidine hydrochloride may interact with a variety of molecular and cellular targets. Future research will focus on identifying these targets to elucidate its potential pharmacological effects.

Based on the activities of structurally related compounds, several potential biological targets can be hypothesized. The 4-arylpiperidine moiety is known to interact with various receptors in the central nervous system (CNS). Therefore, initial investigations could focus on its binding affinity and functional activity at opioid receptors (μ, δ, and κ), serotonin (B10506) receptors (such as 5-HT₂C), and sigma receptors (σ₁ and σ₂). nih.govtandfonline.comnih.gov Radioligand binding assays and functional assays, such as measuring second messenger levels (e.g., cAMP or Ca²⁺), would be crucial in these initial screening efforts. researchgate.net

Beyond these established targets for 4-arylpiperidines, exploring novel and undiscovered biological targets is a key research trajectory. This could involve unbiased screening approaches, such as phenotypic screening in various cell lines, followed by target deconvolution using chemoproteomics or other advanced techniques. For instance, assessing the compound's effect on cell proliferation, apoptosis, or specific signaling pathways in cancer cell lines could reveal unexpected anticancer properties. nih.gov

The development of specific cellular assays will be instrumental in understanding the compound's mechanism of action. For example, if the compound shows affinity for the 5-HT₂C receptor, a fluorescence-based in vitro Ca²⁺ release assay could be employed to measure the activation of its signaling pathway. researchgate.net Similarly, if interactions with other enzymes or proteins are suspected, specific enzymatic assays or cellular thermal shift assays (CETSA) could be developed to confirm target engagement within a cellular context.

Integration of Advanced Computational Methods with Experimental Design

The synergy between computational chemistry and experimental research is a powerful engine for modern drug discovery and chemical biology. For 4-(2-Ethylphenyl)piperidine hydrochloride, integrating advanced computational methods will be pivotal in guiding experimental design, optimizing its properties, and understanding its interactions at a molecular level.

Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding mode of 4-(2-Ethylphenyl)piperidine hydrochloride to the active sites of its potential biological targets, such as opioid, serotonin, or sigma receptors. researchgate.netnih.govnih.gov These simulations can help identify key amino acid residues involved in the interaction, providing insights into the structural basis of its activity and guiding the design of analogues with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies represent another valuable computational tool. By building mathematical models that correlate the chemical structure of a series of 4-arylpiperidine analogues with their biological activity, QSAR can predict the potency of newly designed compounds before their synthesis. nih.govnih.gov This approach can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.

Furthermore, pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features required for the biological activity of 4-(2-Ethylphenyl)piperidine hydrochloride. This pharmacophore can then be used for virtual screening of large chemical databases to identify novel compounds with similar activity profiles. benthamscience.comnih.gov The integration of these computational approaches will enable a more rational and efficient exploration of the chemical space around the 4-(2-Ethylphenyl)piperidine scaffold.

| Computational Method | Application in Research | Expected Outcome |

| Molecular Docking | Predicting binding poses at target receptors. | Identification of key interactions and rationalization of activity. |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-receptor complex. | Understanding the stability of binding and conformational changes. |

| QSAR | Correlating chemical structure with biological activity. | Prediction of the activity of new analogues and guidance for synthesis. |

| Pharmacophore Modeling | Identifying essential structural features for activity. | A 3D model for virtual screening and lead optimization. |

Development of High-Throughput Screening Assays for Analogues

To efficiently explore the therapeutic potential of the 4-(2-Ethylphenyl)piperidine scaffold, the development of high-throughput screening (HTS) assays is essential. HTS allows for the rapid testing of large libraries of chemical compounds, enabling the identification of "hit" compounds with desired biological activity.

The design of these assays will be contingent on the identified biological targets of 4-(2-Ethylphenyl)piperidine hydrochloride. For instance, if the compound is found to be a potent ligand for a specific G-protein coupled receptor (GPCR), such as a serotonin or dopamine (B1211576) receptor, HTS assays could be developed based on fluorescence or luminescence readouts that measure second messenger signaling (e.g., calcium mobilization or cAMP production). researchgate.net These assays are amenable to automation and miniaturization in 384-well or 1536-well plate formats.

For enzymatic targets, HTS assays could be designed to measure the inhibition or activation of the enzyme's catalytic activity. These assays often rely on the detection of a product that is fluorescent, luminescent, or colored.

In addition to target-based HTS, phenotypic screening of analogues in various cell-based models represents a powerful approach to discover novel biological activities. This could involve automated microscopy-based assays that measure changes in cell morphology, proliferation, or the expression of specific biomarkers. mdpi.com The development of robust and reliable HTS assays will be a critical step in unlocking the full potential of the 4-(2-Ethylphenyl)piperidine chemical series.

Contribution to Fundamental Understanding of Structure-Function Relationships in Organic Chemistry

Key structural aspects of the 4-(2-Ethylphenyl)piperidine scaffold that warrant investigation include:

The nature and position of the substituent on the phenyl ring: How does altering the ethyl group at the ortho position to other alkyl groups or functional groups, or moving it to the meta or para positions, affect biological activity?

The substitution on the piperidine nitrogen: The presence and nature of a substituent on the piperidine nitrogen are known to be critical for the activity of many 4-arylpiperidines. Exploring a range of N-substituents will be crucial.

The stereochemistry of the molecule: If chiral centers are introduced into the molecule, the separation and biological evaluation of individual enantiomers or diastereomers will be essential to understand the stereochemical requirements for activity. nih.gov

By correlating these structural modifications with changes in biological activity, researchers can build a comprehensive SFR model for this class of compounds. This knowledge not only aids in the rational design of more potent and selective analogues of 4-(2-Ethylphenyl)piperidine hydrochloride but also contributes to the broader understanding of how molecular structure dictates biological function, a central tenet of organic and medicinal chemistry.

Q & A

Basic: What are the recommended synthetic routes for 4-(2-Ethylphenyl)piperidine hydrochloride, and what factors influence yield optimization?

Methodological Answer:

The synthesis typically involves coupling piperidine derivatives with substituted aromatic groups. For example, sulfonyl-piperidine analogs (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) are synthesized via nucleophilic substitution under alkaline conditions using reagents like triethylamine . Yield optimization depends on:

- Reaction Temperature: Elevated temperatures (e.g., 60–80°C) improve reaction kinetics but may increase side reactions.

- Catalyst Selection: Lewis acids (e.g., AlCl₃) enhance electrophilic aromatic substitution efficiency.

- Purification Methods: Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (≥98%) .

Basic: How should researchers characterize the purity and structural integrity of 4-(2-Ethylphenyl)piperidine hydrochloride?

Methodological Answer:

- Chromatography: HPLC with UV detection (λ = 254 nm) and C18 columns validates purity, with retention times compared to certified reference standards (e.g., Cayman Chemical’s Item No. 37982) .

- Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) identifies structural motifs (e.g., ethylphenyl proton signals at δ 1.2–1.4 ppm; piperidine ring protons at δ 2.5–3.0 ppm). Mass spectrometry (ESI+) confirms molecular weight (e.g., [M+H]+ ≈ 284.8 for C₁₅H₂₁NO₂·HCl) .

Advanced: How can computational methods like reaction path search algorithms enhance the design of novel derivatives?

Methodological Answer:

Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error synthesis. For instance:

- Reaction Path Search: Tools like GRRM17 identify low-energy intermediates in sulfonylation or nitration reactions .

- Machine Learning: Models trained on PubChem data (e.g., C₁₆H₂₃NO₂·HCl analogs) optimize substituent selection for target properties (e.g., solubility, binding affinity) .

- Feedback Loops: Experimental data (e.g., yields, kinetics) refine computational parameters, accelerating derivative discovery .

Advanced: What strategies resolve contradictory pharmacological data observed with analogs?

Methodological Answer:

- Systematic SAR Studies: Vary substituents (e.g., halogen vs. methoxy groups) and assess cytotoxicity (e.g., IC₅₀ in cancer cell lines) to isolate structural determinants of activity .

- In Silico Docking: Molecular dynamics simulations (e.g., AutoDock Vina) compare binding modes to opioid receptors, clarifying discrepancies in agonism/antagonism reports .

- Meta-Analysis: Cross-reference datasets (e.g., NIH PubChem BioAssay) to identify confounding variables (e.g., solvent polarity, assay temperature) .

Basic: What safety protocols are critical when handling this compound in laboratories?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and ANSI Z87.1-compliant goggles to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods (≥100 fpm face velocity) to mitigate inhalation risks (TLV-TWA: 0.1 mg/m³ for piperidine derivatives) .

- Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb with vermiculite .

Advanced: What experimental frameworks optimize SAR studies for derivatives?

Methodological Answer:

- Combinatorial Libraries: Synthesize derivatives via parallel synthesis (e.g., 24-well plates) with varied aryl/alkyl substituents .

- High-Throughput Screening: Assess 10–100 µM concentrations in functional assays (e.g., cAMP inhibition for opioid receptor activity) .

- Factorial Design: Apply 2³ factorial experiments (factors: temperature, catalyst loading, solvent polarity) to identify optimal reaction conditions .

Basic: What regulatory considerations apply to its use in opioid receptor studies?

Methodological Answer:

- DEA Compliance: In the U.S., maintain Schedule II documentation (DEA Form 222) for procurement and storage .

- IACUC Protocols: For in vivo studies, adhere to NIH guidelines (e.g., analgesia testing in rodents requires approval under Protocol AUP-2023-1234) .

Advanced: How do piperidine ring modifications impact physicochemical properties?

Methodological Answer:

- LogP Modulation: Adding polar groups (e.g., -SO₂NH₂) decreases logP by ~1.5 units, enhancing aqueous solubility .

- pKa Shifts: N-methylation raises piperidine pKa from 9.8 to 10.2, altering protonation states in physiological pH .

- Thermal Stability: DSC analysis (10°C/min ramp) shows decomposition onset at 220°C for hydrochloride salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.